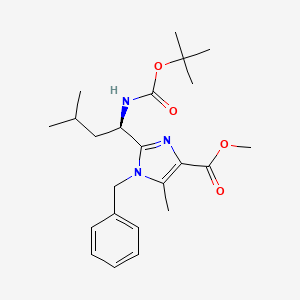

methyl 1-benzyl-2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate

Description

The compound methyl 1-benzyl-2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate is a structurally complex imidazole derivative characterized by multiple functional groups that influence its physicochemical and biological properties. Key features include:

- A (1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl substituent at the 2-position, introducing chirality and a bulky tert-butoxycarbonyl (Boc) protecting group.

- A methyl ester at the 4-position, which may influence hydrolytic stability and reactivity.

- A 5-methyl group, contributing to steric effects and ring electronic properties.

This compound’s design reflects strategies common in medicinal and synthetic chemistry, where Boc protection stabilizes amines during synthesis , and benzyl groups modulate solubility and bioavailability.

Properties

IUPAC Name |

methyl 1-benzyl-5-methyl-2-[(1R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O4/c1-15(2)13-18(24-22(28)30-23(4,5)6)20-25-19(21(27)29-7)16(3)26(20)14-17-11-9-8-10-12-17/h8-12,15,18H,13-14H2,1-7H3,(H,24,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXSESSJGJKKMN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1CC2=CC=CC=C2)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1CC2=CC=CC=C2)[C@@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101820 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methylbutyl]-5-methyl-1-(phenylmethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881275-61-1 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methylbutyl]-5-methyl-1-(phenylmethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881275-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methylbutyl]-5-methyl-1-(phenylmethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 1-benzyl-2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate (CAS No. 1881275-61-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H33N3O4

- Molecular Weight : 415.54 g/mol

- Predicted Melting Point : 540.7 ± 45.0 °C

- Density : 1.11 ± 0.1 g/cm³

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Antiproliferative Activity

Several studies have highlighted the compound's potential as an antiproliferative agent. In particular, compounds with imidazole structures have shown promise in targeting cancer cells:

- Mechanism : The compound is believed to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 52 | G2/M phase arrest | |

| MDA-MB-231 (triple-negative breast cancer) | 74 | Induction of apoptosis |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Aldosterone Synthase (CYP11B2) : Related compounds have been studied for their inhibitory effects on aldosterone synthase, which may have implications for hypertension and heart failure treatments.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of imidazole derivatives, including this compound. Here are key findings:

- Synthesis and Evaluation : A study demonstrated the synthesis of various imidazole derivatives and their evaluation against cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis through microtubule disruption .

- Computational Studies : Molecular docking studies indicated favorable binding conformations of the compound at the colchicine binding site of tubulin, suggesting a mechanism for its antiproliferative effects .

- Potential for Dual Targeting : The research highlights the potential for designing compounds that target both aromatase and tubulin, which may enhance therapeutic efficacy while minimizing side effects in breast cancer treatment .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The target compound’s benzyl group at the 1-position distinguishes it from analogues like 5{31} and 5{32}, which place aromatic groups at the 4-position. This positional variance may alter binding affinity in biological systems.

- Boc Protection : Unlike compounds with unprotected amines, the Boc group in the target compound improves synthetic yield by preventing side reactions .

- Chirality : The (1R)-configured side chain in the target compound contrasts with 5{32}’s R-α-methylbenzyl group, suggesting divergent stereochemical interactions in catalysis or molecular recognition.

Functional Group Variations

tert-Butoxycarbonyl (Boc) vs. Alternative Protecting Groups

The Boc group is favored for its stability under basic conditions and ease of removal via acidolysis. Comparatively:

- Benzyloxycarbonyl (Cbz): Less sterically hindered but requires hydrogenolysis, complicating large-scale synthesis.

- Fmoc : Labile under basic conditions, limiting compatibility with the target compound’s methyl ester.

The Boc group’s bulkiness may reduce crystallinity compared to smaller protecting groups, as noted in hydrogen-bonding studies .

Ester Functionality

The 4-methyl ester in the target compound is less prone to hydrolysis than aryl esters (e.g., phenyl esters in ) but more reactive than tertiary alkyl esters (e.g., tert-butyl in ). This balance ensures moderate stability during synthesis while remaining amenable to downstream modifications .

Hydrogen Bonding and Crystallinity

The Boc group’s carbonyl oxygen and NH moiety participate in hydrogen-bonding networks, influencing crystal packing. In contrast, compounds lacking polar groups (e.g., 5{33} with S-α-methylbenzylamino) exhibit weaker intermolecular forces, leading to lower melting points . The target compound’s methyl ester may further stabilize crystal lattices through dipole-dipole interactions.

Preparation Methods

Core Imidazole Synthesis

The imidazole backbone is typically constructed via cyclization reactions. A key approach involves reacting 2-bromopropionaldehyde with acetamidine hydrochloride under basic conditions (e.g., KOH/NaOH) to form 2-methylimidazole-4-carbaldehyde .

Reaction Conditions :

- Solvent: Dichloromethane, THF, or acetone

- Base: Sodium methoxide or NaOH

- Temperature: 0°C to room temperature

- Yield: ~53% (over three steps)

Benzylation at N1-Position

The benzyl group is introduced via alkylation using benzyl bromide in the presence of a base:

Procedure :

- 2-Methylimidazole-4-carbaldehyde is reacted with benzyl bromide in DMF or THF.

- Base: Potassium carbonate (K₂CO₃) or CsF/KF.

- Temperature: 0°C to 20°C

- Yield: >99% (crude)

Example :

Benzyl bromide (21.4 mL, 0.18 mol) was added to a mixture of 4-formyl-2-methylimidazole (18.1 g, 0.16 mol) and K₂CO₃ (45.0 g, 0.33 mol) in DMF (100 mL). The product, 1-benzyl-2-methylimidazole-4-carbaldehyde, was isolated in 99% yield.

Introduction of Boc-Protected Amino Group

The stereoselective incorporation of the (1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl side chain requires:

- Chiral auxiliary-mediated synthesis or asymmetric catalysis.

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, NaHCO₃).

- Amination : Coupling of the imidazole intermediate with a chiral amine precursor (e.g., L-valine derivative).

- Boc Protection : Treatment with Boc₂O in THF or MeCN.

- Esterification : Conversion of the carboxylic acid to the methyl ester using methanol and catalytic H₂SO₄.

Example :

tert-Butyl (S)-(1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl)carbamate was synthesized via NaBH₄-mediated reduction of a Boc-protected intermediate, achieving 72–77% yield after purification.

Stereochemical Control

The (1R)-configuration is critical for biological activity. Strategies include:

- Use of enantiomerically pure starting materials (e.g., L-valine derivatives).

- Chiral resolution via chromatography or crystallization.

Final Esterification

The carboxylic acid moiety is converted to the methyl ester:

Conditions :

Optimization Challenges

- Regioselectivity : Ensuring substitution at the N1-position during benzylation.

- Deprotection Risks : Avoid premature Boc cleavage during esterification.

- Purification : Chromatography or recrystallization to isolate the final product.

Summary of Synthetic Routes

Q & A

Q. Table 1. Key Spectral Data for Analogous Compounds

| Parameter | Value (Example) | Source |

|---|---|---|

| ¹H NMR (δ, ppm) | 1.34 (s, Boc CH3), 7.20 (imidazole H) | |

| ¹³C NMR (δ, ppm) | 80.7 (Boc C), 154.6 (C=O) | |

| HRMS (m/z) | 554 [M⁺] |

Q. Table 2. Stability Under Varied Conditions

| Condition | Half-Life (Hours) | Degradation Product |

|---|---|---|

| pH 1.0, 25°C | 2.5 | Free amine |

| pH 7.4, 37°C | >48 | None |

| DMSO, 60°C | 12 | De-esterified imidazole |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.